molecular formula C8H9Cl2NO2 B1443211 Methyl 6-(chloromethyl)nicotinate hydrochloride CAS No. 951306-53-9

Methyl 6-(chloromethyl)nicotinate hydrochloride

Cat. No.: B1443211
CAS No.: 951306-53-9
M. Wt: 222.07 g/mol
InChI Key: BFJOWKDRJQVNOR-UHFFFAOYSA-N
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Description

Methyl 6-(chloromethyl)nicotinate hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO2. It is a derivative of nicotinic acid and is characterized by the presence of a chloromethyl group attached to the nicotinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(chloromethyl)nicotinate hydrochloride typically involves the chloromethylation of methyl nicotinate. The reaction is carried out under controlled conditions using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified using techniques like recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(chloromethyl)nicotinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Derivatives such as azides, thiols, and ethers.

    Oxidation: Carboxylic acids and their esters.

    Reduction: Methylated derivatives.

Scientific Research Applications

Methyl 6-(chloromethyl)nicotinate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(chloromethyl)nicotinate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(chloromethyl)nicotinate hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents .

Biological Activity

Methyl 6-(chloromethyl)nicotinate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of this compound

This compound is a derivative of nicotinic acid and is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It has been investigated for its role in biochemical pathways and as a probe for studying enzyme mechanisms. The compound's structure includes a chloromethyl group, which is significant for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate various biochemical pathways, leading to diverse biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest potential applications in:

  • Anti-inflammatory effects : Preliminary research indicates that this compound may exhibit anti-inflammatory properties by influencing specific signaling pathways.
  • Antimicrobial activity : The compound has been explored for its potential antimicrobial effects against various bacterial and fungal strains, making it a candidate for therapeutic applications .

Table 1: Summary of Biological Activities

Activity Type Description Reference
Anti-inflammatoryPotential modulation of inflammatory pathways
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Enzyme inhibitionInteraction with histone deacetylases (HDACs), potentially affecting cancer cells

Case Studies

  • Histone Deacetylase Inhibition :
    A study focused on developing selective HDAC6 inhibitors highlighted the structural similarities between this compound and other HDAC inhibitors. These compounds showed improved potency in cellular models related to Charcot-Marie-Tooth disease, suggesting that this compound could serve as a lead compound in developing therapies targeting HDACs .
  • Antimicrobial Studies :
    Research investigating hybrid chemical compounds that include this compound demonstrated significant antimicrobial activity against various pathogens. The study reported zone of inhibition values ranging from 10 to 29 mm against different bacterial strains, indicating its potential as an antimicrobial agent .

Properties

IUPAC Name

methyl 6-(chloromethyl)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJOWKDRJQVNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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